![molecular formula C8H14O4 B2357511 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid CAS No. 32980-28-2](/img/structure/B2357511.png)
4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid
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Overview
Description
4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid is a chemical compound with the CAS Number: 32980-28-2 . It has a molecular weight of 174.2 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of succinic acid with Chloroethane in an SN2 reaction . This is followed by a Corey-Kim oxidation of secondary alcohols using dimethyl sulfide .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O4/c1-4-12-7(11)8(2,3)5-6(9)10/h4-5H2,1-3H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well-documented, related compounds such as pinacol boronic esters have been studied extensively. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Alzheimer’s Disease Research
4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid has been utilized in Alzheimer's disease research. A study by Fa et al. (2015) described the synthesis of a fluorescent probe using this compound for β-amyloids, which are significant in Alzheimer's disease diagnostics. The compound exhibited high binding affinities toward Aβ(1–40) aggregates, indicating its potential in molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Synthesis of Enantiomerically Pure Compounds
Ostermeier et al. (2003) reported the use of this compound in the enantioselective hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid, achieving an enantiomeric excess of 99.7%. This process is important for creating enantiomerically pure isoprenoid building blocks used in natural product syntheses (Ostermeier et al., 2003).
Pesticide Residue Analysis
Zhang et al. (2008) synthesized a hapten similar to this compound for developing an enzyme-linked immunosorbent assay (ELISA) for the determination of fenthion, an organophosphorous insecticide, in fruit samples. This study demonstrates the compound's application in enhancing food safety through pesticide residue analysis (Zhang et al., 2008).
Antioxidant Properties
Stanchev et al. (2009) investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, including a compound synthesized from this compound. This research contributes to the understanding of the compound's potential in developing antioxidant agents (Stanchev et al., 2009).
Photolysis Studies
Enev et al. (1987) conducted a study on the photolysis of methyl 2-chloro-3-oxobutanoate, a related compound, leading to the formation of various products, including this compound. This research is vital for understanding the photolytic behavior of similar compounds (Enev et al., 1987).
Synthesis of Other Chemical Compounds
Research by Obydennov et al. (2013) included the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with other compounds to form derivatives including this compound. These reactions are crucial for the synthesis of various useful chemical compounds (Obydennov et al., 2013).
Catalysis and Green Chemistry
Kiyani and Ghorbani (2015) discussed the boric acid-catalyzed multi-component reaction for efficient synthesis of 4H-isoxazol-5-ones using ethyl 3-oxobutanoate, closely related to this compound. This highlights the compound's relevance in green chemistry and catalysis processes (Kiyani & Ghorbani, 2015).
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-ethoxy-3,3-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-7(11)8(2,3)5-6(9)10/h4-5H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEVJFVPZSFNCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32980-28-2 |
Source
|
Record name | 4-ethoxy-3,3-dimethyl-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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